molecular formula C24H18N2OS B11990547 2-(2-Naphthyl)-5-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine CAS No. 303060-62-0

2-(2-Naphthyl)-5-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B11990547
CAS No.: 303060-62-0
M. Wt: 382.5 g/mol
InChI Key: RNLUYTDUBMGOTP-UHFFFAOYSA-N
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Description

2-(2-Naphthyl)-5-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of its rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Naphthyl)-5-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as naphthyl and thienyl derivatives, followed by cyclization reactions to form the pyrazolo and benzoxazine rings. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and concentration of reagents to maximize yield and purity. Continuous flow reactors and automated synthesis equipment may be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(2-Naphthyl)-5-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of hydrogenated derivatives.

    Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxygenated derivatives, while reduction may produce fully or partially hydrogenated compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(2-Naphthyl)-5-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s unique structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Naphthyl)-5-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine: can be compared with other heterocyclic compounds such as:

Uniqueness

The uniqueness of this compound lies in its combination of structural elements, which may confer unique chemical and physical properties. This makes it a valuable compound for research and development in various scientific and industrial fields.

Properties

CAS No.

303060-62-0

Molecular Formula

C24H18N2OS

Molecular Weight

382.5 g/mol

IUPAC Name

2-naphthalen-2-yl-5-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C24H18N2OS/c1-2-7-17-14-18(12-11-16(17)6-1)20-15-21-19-8-3-4-9-22(19)27-24(26(21)25-20)23-10-5-13-28-23/h1-14,21,24H,15H2

InChI Key

RNLUYTDUBMGOTP-UHFFFAOYSA-N

Canonical SMILES

C1C2C3=CC=CC=C3OC(N2N=C1C4=CC5=CC=CC=C5C=C4)C6=CC=CS6

Origin of Product

United States

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